molecular formula C25H32N2O10 B14778966 Thalidomide-5'-C3-PEG4-acid

Thalidomide-5'-C3-PEG4-acid

Cat. No.: B14778966
M. Wt: 520.5 g/mol
InChI Key: ZOZDMLQQXSYZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5'-C3-PEG4-acid is a functionalized chemical compound designed as a key building block for Proteolysis-Targeting Chimeras (PROTACs). This conjugate incorporates a thalidomide-based cereblon (CRBN) ligand, which serves as a recruiter for the E3 ubiquitin ligase complex . The ligand is connected via a C3-PEG4 linker to a terminal carboxylic acid group, which provides a handle for straightforward chemical conjugation to ligands of target proteins through amide bond formation . The core mechanism relies on the well-established ability of the thalidomide derivative to bind to the CRBN E3 ubiquitin ligase . In a PROTAC structure, this bifunctional molecule brings the E3 ligase complex into close proximity with a protein of interest. This proximity leads to the ubiquitination of the target protein, which is then recognized and degraded by the cell's proteasome system . This targeted protein degradation technology offers a pioneering approach in drug discovery for eliminating disease-causing proteins rather than merely inhibiting them. The integrated PEG-based spacer arm enhances the solubility and flexibility of the construct, which can be critical for facilitating successful ternary complex formation between the E3 ligase and the target protein . This compound is supplied with a purity of >=95% (by HPLC) and should be stored under refrigerated conditions to ensure stability. This product is intended for research applications only and is not for diagnostic or therapeutic use .

Properties

Molecular Formula

C25H32N2O10

Molecular Weight

520.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H32N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,1-2,5-15H2,(H,29,30)(H,26,28,31)

InChI Key

ZOZDMLQQXSYZNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Molecular Mechanisms of Cereblon Engagement and Neo Substrate Recruitment Mediated by Thalidomide 5 C3 Peg4 Acid

Structural Basis of Thalidomide-CRBN Interaction

The interaction between thalidomide-based compounds and CRBN is a critical initiating event for their biological activity. This binding is characterized by a high degree of specificity and is the foundation for the subsequent recruitment of target proteins.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of CRBN-Ligand Complexes

While specific structural data for Thalidomide-5'-C3-PEG4-acid is not yet available, extensive research on thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), provides a robust framework for understanding this interaction. X-ray crystallography and Cryo-EM studies have been instrumental in elucidating the atomic-level details of how these molecules bind to CRBN. nih.govexlibrisgroup.combohrium.comnih.gov

TechniqueKey FindingsReference
X-ray CrystallographyRevealed the binding of the glutarimide (B196013) moiety to the tri-Trp pocket in the TBD of CRBN. Established the stereospecificity of the interaction. nih.govexlibrisgroup.combohrium.comnih.govbohrium.comrsc.orgresearchgate.net
Cryo-Electron Microscopy (Cryo-EM)Provided insights into the structure of the larger CRL4-CRBN complex and conformational changes upon ligand binding. biorxiv.orgnih.gov

Conformational Changes Induced by Thalidomide-Based Ligands on CRBN upon Binding

The binding of a thalidomide-based ligand to CRBN is not a simple lock-and-key event; it induces significant conformational changes in the protein. Cryo-EM studies have shown that in its apo (unbound) state, CRBN exists in an "open" conformation. biorxiv.orgnih.gov Upon binding of a ligand like thalidomide, CRBN transitions to a "closed" conformation. biorxiv.orgnih.gov This conformational shift is crucial as it creates a new molecular surface that is competent for the recruitment of neo-substrates. biorxiv.orgnih.gov The sensor loop, a flexible region within the TBD, becomes ordered and contributes to this new interface. nih.gov This allosteric regulation of CRBN's conformation is a key determinant of its ability to act as a molecular glue, bringing together the E3 ligase complex and the target protein. biorxiv.orgresearchgate.net

Mechanisms of Neo-Substrate Recruitment and Degradation

The defining characteristic of thalidomide and its derivatives is their ability to induce the degradation of proteins that are not the natural substrates of CRBN. These "neo-substrates" are recruited to the CRL4CRBN complex only in the presence of the drug.

The identity of the recruited neo-substrate is determined by the specific chemical structure of the thalidomide analog. nih.govjst.go.jp The exposed surface of the drug, in conjunction with the altered surface of CRBN, creates a novel binding interface that is recognized by the neo-substrate. For example, lenalidomide promotes the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). nih.govnih.govresearchgate.netjst.go.jp Pomalidomide also targets Ikaros and Aiolos for degradation. nih.govrcsb.org Other compounds, such as CC-885, can recruit different neo-substrates like GSPT1. rsc.orgoup.com

The recruitment of the neo-substrate to the CRL4CRBN-ligand complex leads to its polyubiquitination, a process where a chain of ubiquitin molecules is attached to the target protein. This polyubiquitin (B1169507) chain serves as a signal for degradation by the 26S proteasome, the cell's primary machinery for protein disposal. nih.govnih.gov The specificity of this process is remarkable, as subtle changes in the chemical structure of the thalidomide derivative can lead to the recruitment of entirely different sets of neo-substrates. jst.go.jpbiorxiv.org

CompoundKnown Neo-substratesReference
ThalidomideIKZF1, IKZF3, SALL4, PLZF nih.govnih.govjst.go.jpnih.govembopress.org
LenalidomideIKZF1, IKZF3, CK1α nih.govnih.govrsc.orgresearchgate.netjst.go.jp
PomalidomideIKZF1, IKZF3, ZMYM2 nih.govjst.go.jprcsb.org
CC-885GSPT1 rsc.orgoup.com
5-hydroxythalidomideSALL4, PLZF rsc.orgjst.go.jpnih.govembopress.org

Identification and Validation of Specific Neo-Substrates for Thalidomide-Based Degraders

The binding of the thalidomide moiety of this compound to Cereblon (CRBN), a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, induces a conformational change in the CRBN substrate-binding pocket. nih.govnih.gov This altered conformation creates a new binding surface, enabling the recruitment and subsequent ubiquitination of proteins that are not endogenous substrates of CRBN. These newly targeted proteins are referred to as "neo-substrates."

While this compound itself is a component of a larger PROTAC molecule, the foundational mechanism of neo-substrate recruitment is driven by its thalidomide core. The specific neo-substrate targeted by a PROTAC utilizing this linker is determined by the "warhead" component of the PROTAC, which is designed to bind to a specific protein of interest. However, research into thalidomide and its analogues has identified a range of intrinsic neo-substrates that are recruited upon their binding to CRBN. These discoveries are fundamental to understanding the potential cellular impacts of any thalidomide-based degrader.

Key neo-substrates identified for thalidomide and its derivatives, and therefore relevant to the action of PROTACs incorporating this compound, include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are key targets in the treatment of multiple myeloma. Their degradation is a hallmark of the immunomodulatory activity of thalidomide analogues. nih.gov

Casein Kinase 1 Alpha (CK1α): Degradation of CK1α is linked to the therapeutic effects of lenalidomide, a thalidomide derivative, in myelodysplastic syndromes with a deletion of chromosome 5q. nih.gov

SALL4 (Sal-like protein 4): This is a transcription factor whose degradation has been implicated in the teratogenic effects of thalidomide. researchgate.net

p63: A member of the p53 family of transcription factors, its degradation is also associated with thalidomide-induced teratogenicity. researchgate.net

PLZF (Promyelocytic Leukaemia Zinc Finger protein; ZBTB16): This transcription factor has been identified as a neo-substrate for thalidomide and its metabolite, 5-hydroxythalidomide, and its degradation is linked to developmental abnormalities. embopress.orgnih.gov

The validation of these proteins as neo-substrates typically involves a series of experimental approaches, including affinity purification mass spectrometry to identify interacting proteins in the presence of the degrader, Western blotting to confirm protein degradation, and cellular assays to measure the functional consequences of the protein loss.

Neo-SubstrateProtein FamilyAssociated Effects of Degradation
Ikaros (IKZF1)Transcription FactorImmunomodulation, Anti-myeloma
Aiolos (IKZF3)Transcription FactorImmunomodulation, Anti-myeloma
Casein Kinase 1α (CK1α)KinaseAnti-cancer (MDS)
SALL4Transcription FactorTeratogenicity
p63Transcription FactorTeratogenicity
PLZF (ZBTB16)Transcription FactorTeratogenicity

Molecular Determinants of Substrate Recognition within the Ligase-PROTAC-Target Ternary Complex

The formation of a stable and productive ternary complex, consisting of the CRL4-CRBN E3 ligase, the PROTAC molecule (containing the this compound moiety), and the target protein (the neo-substrate), is essential for efficient protein degradation. The molecular determinants of this recognition are intricate and rely on a concept known as "cooperativity."

The thalidomide portion of the PROTAC binds within a specific pocket on CRBN. This interaction is stabilized by key amino acid residues within CRBN. The binding of thalidomide alters the surface of CRBN, creating a new interface that is complementary to a region on the surface of the neo-substrate. This "molecular glue" effect is a critical aspect of the induced proximity mechanism. nih.gov

The PEG4 linker of this compound plays a crucial role in this process. Its length and flexibility are critical for allowing the PROTAC to span the distance between CRBN and the target protein and to orient the two proteins in a way that is optimal for the transfer of ubiquitin from the E2 conjugating enzyme to the surface of the target protein. The PEG spacer also enhances the water solubility of the PROTAC molecule. broadpharm.com

Structural studies, such as X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating the precise molecular interactions within these ternary complexes. These studies have revealed that the interface between CRBN and the neo-substrate is often composed of a shallow groove or "hotspot" on the neo-substrate that is recognized by the newly formed surface on the thalidomide-bound CRBN.

Mechanistic Impact of Thalidomide-Mediated Protein Degradation on Cellular Pathways

The degradation of specific neo-substrates by PROTACs incorporating this compound can have profound effects on a multitude of cellular pathways, leading to therapeutic outcomes or, in some cases, toxicities. The consequences of depleting a particular protein are directly related to its cellular function.

For instance, the degradation of the transcription factors Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of key oncogenic pathways, including those controlled by interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis. nih.gov

Similarly, the degradation of a targeted kinase can disrupt signaling cascades that are hyperactive in cancer cells, leading to a reduction in cell proliferation and survival. The catalytic inhibition of a kinase and its degradation are distinct mechanisms, with degradation offering the potential for a more profound and durable response, as it removes the entire protein scaffold, preventing both its catalytic and non-catalytic functions.

Conversely, the degradation of proteins like SALL4 and p63 disrupts normal developmental pathways, providing a molecular explanation for the teratogenic effects historically associated with thalidomide. researchgate.net This underscores the importance of highly specific targeting in the design of PROTACs to ensure that only the desired protein of interest is recruited for degradation, minimizing off-target effects. The engagement of CRBN by the thalidomide moiety can also lead to an increase in p21 expression, causing cell cycle arrest, and can modulate the immune system through the regulation of various cytokines. researchgate.net

The ability to selectively degrade specific proteins using PROTACs built with components like this compound offers a powerful therapeutic modality to intervene in cellular processes that are driven by aberrant protein function.

Structure Activity Relationship Sar Studies of Thalidomide Peg Linker Conjugates in Targeted Protein Degradation

Impact of Polyethylene (B3416737) Glycol (PEG) Linker Characteristics on PROTAC Functionality

The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.gov An improperly sized linker can prevent effective degradation. If the linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of the ternary complex. nih.gov Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. nih.gov

Flexible linkers, such as those composed of PEG or alkyl chains, are often employed to allow the PROTAC to adopt a conformation that facilitates the optimal orientation of the target protein and E3 ligase. researchgate.netprecisepeg.com However, excessive flexibility can be detrimental, as it may lead to an entropic penalty that destabilizes the ternary complex. nih.gov The optimization of linker length is often an empirical process, requiring the synthesis and testing of a library of PROTACs with varying linker lengths to identify the optimal configuration for a given target. researchgate.netnih.gov For example, in the development of homo-PROTACs for CRBN degradation, a short 8-atom PEG linker was found to be optimal. nih.gov

Table 3: Impact of Linker Length on PROTAC Function
Linker LengthConsequenceOutcomeReference
Too ShortSteric clashes between target protein and E3 ligaseFailure to form a ternary complex nih.gov
Too LongInability to bring proteins into close proximityInefficient ubiquitination nih.gov
OptimalFacilitates productive ternary complex formationEfficient protein degradation nih.govnih.gov

The chemical composition of the linker plays a significant role in the physicochemical properties of the PROTAC, which in turn affects its degradation efficiency and substrate scope. The two most common types of flexible linkers are PEG chains and alkyl chains. nih.gov

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer hydrophilicity to the PROTAC molecule. precisepeg.com This increased water solubility can improve the molecule's pharmacokinetic properties. nih.gov In contrast, alkyl linkers are more hydrophobic, which can enhance cell permeability but may also lead to lower solubility. precisepeg.com The choice between a PEG and an alkyl linker can have a profound impact on PROTAC activity. In some cases, replacing an alkyl linker with a PEG linker of similar length has been shown to inhibit degradation, suggesting that the linker composition can influence the conformation of the ternary complex in subtle ways. nih.gov The ability to tune the ratio of PEG to alkyl units allows for the fine-tuning of a PROTAC's properties, such as its lipophilicity and topological polar surface area. nih.gov

Table 4: Comparison of Common Linker Compositions
Linker TypeKey CharacteristicsAdvantagesDisadvantagesReference
Polyethylene Glycol (PEG)HydrophilicImproves water solubility and bioavailabilityMay have reduced metabolic stability precisepeg.comnih.gov
Alkyl ChainHydrophobicCan improve cell permeabilityMay have lower aqueous solubility precisepeg.com

The point at which the linker is attached to the thalidomide (B1683933) core is a critical design parameter that can significantly impact the potency and selectivity of the resulting PROTAC. nih.govresearchgate.net The goal is to attach the linker at a position that does not disrupt the essential binding interactions between thalidomide and CRBN, while also providing a suitable vector for the linker to extend towards the target protein.

Functional Significance of the Terminal Carboxylic Acid Group in PROTAC Construction

Reactivity of Carboxylic Acid for Covalent Conjugation to Target Protein Ligands via Amide or Ester Linkages

The primary function of the terminal carboxylic acid on the Thalidomide-5'-C3-PEG4-acid linker is to act as a reactive site for conjugation to a ligand that binds the protein of interest (POI). This conjugation is what completes the heterobifunctional PROTAC molecule. The carboxylic acid is an exceptionally useful functional group because it can readily participate in well-established chemical reactions to form stable covalent bonds, most commonly amide or ester linkages.

The formation of an amide bond is a robust and reliable method frequently used in PROTAC synthesis. chemrxiv.orgresearchgate.net The carboxylic acid group of this compound can be chemically activated using coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.comnih.gov Once activated, it reacts efficiently with a primary or secondary amine on the target protein ligand to form a highly stable amide bond. broadpharm.com This reliability has made amide coupling a go-to strategy for assembling PROTAC libraries.

However, while dependable, amide bonds can contribute to poor physicochemical properties, such as low cellular permeability, which can limit the efficacy of a PROTAC. researchgate.netnih.gov This has led researchers to explore bioisosteric replacements, with the ester linkage emerging as a valuable alternative. chemrxiv.org The carboxylic acid on the linker is a direct precursor for ester formation, typically achieved through reaction with a hydroxyl group on the POI ligand under appropriate catalytic conditions.

Systematic studies comparing matched pairs of PROTACs differing only by an amide or ester linkage have revealed significant insights into their structure-activity relationships. Replacing an amide with an ester removes a hydrogen bond donor and can increase lipophilicity, which often leads to improved cell permeability and, consequently, more potent protein degradation. nih.govacs.org This enhancement is driven by better cell penetration rather than an improvement in the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.netnih.gov Therefore, the ability of the terminal carboxylic acid to form either amide or ester bonds provides a critical tool for optimizing a PROTAC's biological activity.

Table 1: Comparative Effects of Amide vs. Ester Linkages in PROTACs This table summarizes general findings from studies on amide-to-ester substitutions in PROTACs.

PropertyAmide LinkageEster LinkageRationale for Difference
Synthetic Reliability High; robust and well-established coupling reactions. chemrxiv.orgresearchgate.netModerate to High; established but can be more susceptible to hydrolysis.Amide bonds are generally more kinetically stable than ester bonds.
Cell Permeability Generally lower. nih.govOften higher, particularly in an optimal lipophilicity range. acs.orgnih.govEster linkages reduce the hydrogen bond donor count and can increase lipophilicity, aiding membrane passage. acs.org
Degradation Potency Effective, but can be limited by permeability.Can be more potent due to enhanced cellular uptake. researchgate.netnih.govIncreased intracellular concentration of the PROTAC leads to more efficient target degradation. nih.gov
Metabolic Stability Generally high.Can be susceptible to hydrolysis by cellular esterases.Ester bonds are more labile and can be cleaved by enzymes, which may affect the PROTAC's half-life.

Versatility in Chemical Linkage Strategies for Diversified PROTAC Construction

The terminal carboxylic acid on building blocks like this compound offers immense versatility, enabling a modular and divergent approach to PROTAC synthesis. nih.govnih.gov This modularity allows chemists to connect the same E3 ligase-linker combination to a wide variety of target protein ligands with minimal changes to the synthetic strategy. nih.gov As long as the POI ligand possesses a suitable reactive handle, such as an amine or hydroxyl group, it can be coupled to the carboxylic acid-terminated linker.

This "plug-and-play" capability is essential for the efficient development and optimization of PROTACs. nih.gov It allows for the rapid assembly of PROTAC libraries where the POI ligand is kept constant while the linker length or composition is varied, or vice-versa. nih.gov For instance, researchers can create a series of PROTACs with different PEG unit lengths (e.g., PEG2, PEG3, PEG4) to systematically investigate how linker length and flexibility affect the stability and geometry of the ternary complex, which is a critical determinant of degradation efficiency. nih.govresearchgate.net

The versatility of the carboxylic acid extends to more complex and innovative PROTAC architectures. For example, the fundamental chemistry of amide bond formation using carboxylic acids has been adapted to create dual-ligand PROTACs. nih.gov In one such strategy, L-aspartic acid, which contains two carboxylic acid groups, was used as a molecular cornerstone to synthesize homodimers of ligands, which were then conjugated to create bivalent PROTACs with potentially higher avidity and prolonged degradation effects. nih.gov This demonstrates how the fundamental reactivity of the carboxylic acid group serves as a gateway to advanced chemical strategies, allowing for the construction of a diverse range of PROTAC molecules tailored for specific biological questions or therapeutic goals. This adaptability is crucial for navigating the complex structure-activity relationships that govern PROTAC efficacy. researchgate.net

Preclinical Research Applications and Methodologies of Thalidomide 5 C3 Peg4 Acid in Targeted Protein Degradation

Design and Synthesis of Novel PROTACs Incorporating Thalidomide-5'-C3-PEG4-acid

The design and synthesis of PROTACs are a multi-step process that requires careful consideration of the target protein ligand, the E3 ligase ligand, and the connecting linker. "this compound" serves as a prefabricated building block that streamlines the synthesis of CRBN-recruiting PROTACs.

Conjugation Chemistry with Diverse Target Protein Binding Ligands for Mechanistic Studies

The terminal carboxylic acid group of "this compound" is the key functional handle for its conjugation to a wide array of target protein binding ligands. This conjugation is typically achieved through standard amide bond formation reactions. The carboxylic acid is first activated, commonly using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with a primary or secondary amine present on the target protein ligand. This robust and versatile chemistry allows for the coupling of "this compound" with ligands targeting various protein classes, facilitating mechanistic studies.

For instance, in the exploration of PROTACs targeting specific kinases, a kinase inhibitor bearing a solvent-exposed amine group can be readily conjugated to the activated "this compound". Similarly, ligands for other protein families, such as transcription factors or scaffolding proteins, can be incorporated, enabling the systematic investigation of the structure-activity relationships (SAR) of the resulting PROTACs. The PEG4 component of the linker is intended to enhance the aqueous solubility and improve the pharmacokinetic properties of the final PROTAC molecule.

Table 1: Representative Examples of Target Protein Ligands for Conjugation

Target Protein ClassExample Ligand ScaffoldFunctional Group for Conjugation
KinasesDasatinib analoguePrimary amine
BromodomainsJQ1 analogueSecondary amine
Nuclear ReceptorsEnzalutamide analoguePrimary amine

This table presents representative examples of ligand scaffolds that could be conjugated to this compound for mechanistic studies, based on established PROTAC design principles.

Development of Bivalent PROTACs for Research into Specific Undruggable Proteins

A significant advantage of PROTAC technology is its potential to target proteins that lack a functional active site for inhibition, often termed "undruggable" targets. These include transcription factors and scaffolding proteins, which are often implicated in disease pathogenesis. The development of bivalent PROTACs using "this compound" would involve identifying a ligand that binds, even with modest affinity, to a pocket on the surface of the undruggable protein of interest.

For example, research into degrading the transcription factor BRD4 has led to the development of numerous PROTACs. A hypothetical PROTAC could be synthesized by conjugating a JQ1 derivative (a known BRD4 binder) to "this compound". The resulting bivalent molecule would be designed to induce the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent degradation of BRD4. Similarly, PROTACs targeting the non-receptor tyrosine phosphatase SHP2 have been developed using thalidomide-based recruiters, demonstrating the potential to target challenging enzymes.

In Vitro Cellular Assays for Evaluating Protein Degradation Efficacy

Once a novel PROTAC incorporating "this compound" is synthesized, a series of in vitro cellular assays are essential to evaluate its efficacy, specificity, and mechanism of action.

Quantification of Target Protein Downregulation (e.g., Western Blotting, ELISA, Immunofluorescence)

The primary measure of a PROTAC's effectiveness is its ability to reduce the levels of the target protein within cells. Several well-established techniques are employed for this purpose:

Western Blotting: This is the most common method to visualize and quantify changes in protein levels. Cells are treated with varying concentrations of the PROTAC for a specific duration, after which cell lysates are prepared. The proteins are then separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control (e.g., GAPDH or α-tubulin). The intensity of the protein bands is then quantified to determine the extent of degradation.

ELISA (Enzyme-Linked Immunosorbent Assay): This method provides a more quantitative measurement of protein levels. Cell lysates are added to wells coated with a capture antibody for the target protein. A second, detection antibody conjugated to an enzyme is then added, and a substrate is used to generate a measurable signal that is proportional to the amount of target protein.

Immunofluorescence: This technique allows for the visualization of protein degradation within the cellular context. Cells are treated with the PROTAC, fixed, and then stained with a fluorescently labeled antibody against the target protein. Microscopic analysis can reveal a decrease in fluorescence intensity, confirming protein downregulation.

Table 2: Illustrative Western Blot Data for a Hypothetical BRD4-Targeting PROTAC

PROTAC Concentration (nM)BRD4 Protein Level (% of Control)
0 (Vehicle)100
185
1050
10015
100010

This table represents typical data obtained from a Western blot experiment, demonstrating dose-dependent degradation of a target protein like BRD4 by a hypothetical PROTAC. Specific data for a PROTAC with the this compound linker would require dedicated experimental studies.

Analysis of Ubiquitination Levels of Target Proteins in Cellular Contexts

To confirm that the observed protein downregulation is indeed mediated by the ubiquitin-proteasome system, it is crucial to demonstrate that the target protein is ubiquitinated upon PROTAC treatment. This is typically assessed by immunoprecipitation followed by Western blotting.

In this assay, cells are treated with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. The target protein is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated sample is then subjected to Western blotting and probed with an antibody against ubiquitin. An increase in the ubiquitin signal in the presence of the PROTAC confirms that the target protein is being ubiquitinated.

Assessment of Degradation Specificity and Off-Target Effects in Diverse Cellular Models

A critical aspect of PROTAC development is ensuring its specificity for the intended target. Off-target degradation can lead to unintended cellular effects. The use of the C5 position on the thalidomide (B1683933) ring in "this compound" is a design feature aimed at minimizing off-target effects, particularly the degradation of zinc-finger proteins that are known neosubstrates of CRBN when engaged by certain thalidomide derivatives.

Several approaches are used to assess degradation specificity:

Proteomics-based Profiling (e.g., Mass Spectrometry): This is a global and unbiased method to assess changes in the entire proteome upon PROTAC treatment. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS) can identify and quantify thousands of proteins, revealing any unintended protein degradation.

Targeted Western Blotting: Based on known off-targets of the protein ligand or the E3 ligase recruiter, a panel of antibodies against these potential off-targets can be used in Western blotting to check for any unwanted degradation.

Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in live cells. The principle is that the binding of a ligand (in this case, the PROTAC) can stabilize the target protein against thermal denaturation. Changes in the thermal stability of the target protein upon PROTAC treatment can confirm direct binding.

These assays are typically performed in multiple cell lines to ensure that the PROTAC's activity is not cell-type specific and to identify any context-dependent off-target effects.

Cell-Based Phenotypic Assays for Investigating Downstream Pathway Modulation (e.g., Reporter Gene Assays)

The application of this compound as a component of Proteolysis-Targeting Chimeras (PROTACs) necessitates a thorough understanding of the downstream consequences of target protein degradation. Cell-based phenotypic assays are crucial tools in this regard, moving beyond simple measurement of protein knockdown to assess the functional impact on cellular signaling pathways. Reporter gene assays are a prominent example of such methodologies.

In a typical reporter gene assay, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. Should the targeted protein be a key component of this pathway, its degradation by a PROTAC incorporating this compound would lead to a measurable change in the reporter signal. For instance, if the target protein is a transcriptional activator, its degradation would result in decreased reporter gene expression. Conversely, if the target is a transcriptional repressor, its degradation would enhance the reporter signal.

The selection of the reporter system is contingent on the specific pathway being investigated. For example, to assess the modulation of the NF-κB pathway, a reporter construct containing multiple NF-κB binding sites upstream of a minimal promoter driving luciferase expression could be employed. Treatment of cells with a PROTAC designed to degrade a positive regulator of this pathway would be expected to show a dose-dependent decrease in luciferase activity.

While specific studies detailing the use of a PROTAC containing the precise this compound linker in reporter gene assays are not widely available in public literature, the principle remains a cornerstone of PROTAC development. These assays provide valuable, quantifiable data on the functional consequences of protein degradation, aiding in the validation of the PROTAC's mechanism of action and its potential therapeutic efficacy.

In Vivo Preclinical Studies (Excluding Human Clinical Data)

Following in vitro characterization, the evaluation of PROTACs containing this compound in living organisms is a critical step in the preclinical research pipeline. These in vivo studies in animal models provide essential insights into the pharmacodynamics and therapeutic potential of the PROTAC.

Assessment of Pharmacodynamic Biomarkers of Protein Degradation in Animal Models

A primary objective of in vivo preclinical studies is to establish a clear relationship between the administration of the PROTAC and the degradation of the target protein in a relevant physiological context. This is achieved through the measurement of pharmacodynamic (PD) biomarkers. Tumor or tissue samples are collected from treated animals at various time points and analyzed for target protein levels.

The most common method for assessing protein degradation is Western blotting . This technique allows for the semi-quantitative analysis of the target protein in tissue lysates. A significant reduction in the band intensity corresponding to the target protein in samples from PROTAC-treated animals compared to vehicle-treated controls provides direct evidence of in vivo protein degradation.

Another powerful technique is immunohistochemistry (IHC) , which allows for the visualization of protein expression within the tissue architecture. IHC can reveal not only the extent of protein degradation but also its distribution across different cell types within a tissue, offering a more nuanced understanding of the PROTAC's effect.

More advanced, quantitative methods such as mass spectrometry-based proteomics can also be employed. These techniques can provide a more precise measurement of target protein levels and can also offer a broader view of the proteomic changes induced by the PROTAC, potentially identifying off-target effects or downstream consequences of target degradation.

The table below summarizes key methodologies for assessing pharmacodynamic biomarkers in animal models:

MethodologyDescriptionInformation Gained
Western Blotting Separation of proteins by gel electrophoresis followed by transfer to a membrane and detection with specific antibodies.Semi-quantitative assessment of target protein levels in tissue lysates.
Immunohistochemistry (IHC) Use of antibodies to detect the location of proteins in tissue sections.Visualization of target protein expression and distribution within the tissue context.
Mass Spectrometry-based Proteomics Identification and quantification of proteins in a complex sample.Precise quantification of target protein levels and global proteomic profiling.

Application in Animal Disease Models for Mechanistic Insight into Protein Function and Degradation Pathways

PROTACs incorporating this compound can be invaluable tools for probing protein function in the context of a specific disease. By inducing the degradation of a target protein in an animal model of a particular pathology (e.g., a cancer xenograft model), researchers can gain mechanistic insights into the role of that protein in disease progression.

For instance, if a PROTAC targeting a specific kinase is administered to mice bearing tumors that are dependent on that kinase's activity, a reduction in tumor growth would provide strong evidence for the kinase's role as a therapeutic target. Such studies can also shed light on the intricacies of protein degradation pathways in a complex biological system.

The choice of animal model is critical and depends on the disease being studied. For oncology research, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are often considered highly relevant.

Methodologies for Assessing Target Engagement and PROTAC Distribution in Preclinical Systems

Understanding whether a PROTAC reaches its intended target and how it is distributed throughout the body is fundamental to interpreting its in vivo activity. Several methodologies are employed to assess target engagement and biodistribution.

Target Engagement Assays: Demonstrating that the PROTAC physically interacts with both the target protein and the E3 ligase within the complex environment of a cell or tissue is crucial. While challenging in an in vivo setting, techniques such as the Cellular Thermal Shift Assay (CETSA) can be adapted for tissue samples. CETSA measures the thermal stability of a protein, which can be altered upon ligand binding. An increase in the thermal stability of the target protein in tissues from PROTAC-treated animals would indicate target engagement.

PROTAC Distribution Studies: To determine where the PROTAC goes in the body, biodistribution studies are performed. These studies typically involve the use of a labeled version of the PROTAC, for example, with a radioactive isotope or a fluorescent tag. The concentration of the labeled PROTAC can then be measured in various tissues at different time points after administration.

Mass Spectrometry Imaging (MSI) is an advanced technique that can visualize the distribution of the PROTAC within tissue sections without the need for labeling. MSI provides high-resolution spatial information on the localization of the drug, which can be correlated with histological features.

The following table outlines common methodologies for assessing target engagement and biodistribution:

MethodologyApplicationDescription
Cellular Thermal Shift Assay (CETSA) Target EngagementMeasures changes in the thermal stability of the target protein upon PROTAC binding in tissue samples.
Biodistribution Studies with Labeled PROTACs PROTAC DistributionAdministration of a radio- or fluorescently-labeled PROTAC to animals, followed by measurement of the label in various tissues.
Mass Spectrometry Imaging (MSI) PROTAC DistributionLabel-free imaging technique that visualizes the spatial distribution of the PROTAC within tissue sections.

Advanced Biophysical and Biochemical Characterization of Protac Mediated Degradation Pathways

Quantitative Binding Assays for Ligand-Protein Interactions

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for successful protein degradation. sigmaaldrich.com Several sophisticated techniques are employed to quantify the binding events that govern the assembly of this complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. In the context of PROTACs built with Thalidomide-5'-C3-PEG4-acid, ITC is instrumental in dissecting the individual binding affinities of the PROTAC for both the target protein and the CRBN E3 ligase. Furthermore, it can be used to study the thermodynamics of the cooperative formation of the ternary complex, providing insights into the energetic drivers of this critical step in the degradation pathway.

Surface Plasmon Resonance (SPR) for Kinetic Binding Constants Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. By immobilizing one binding partner (e.g., the target protein or CRBN) on a sensor chip and flowing the PROTAC over the surface, SPR can precisely measure the association (k_on) and dissociation (k_off) rate constants. researchgate.net This kinetic information is crucial, as the stability and lifetime of the ternary complex, which can be inferred from the dissociation rate, have been shown to correlate with the rate of intracellular target degradation. researchgate.net For PROTACs utilizing the this compound linker, SPR assays are essential for comparing the kinetic profiles of different PROTAC designs and understanding how linker length and composition influence the formation and stability of the ternary complex. researchgate.netnih.gov

Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity Determinations

Fluorescence-based assays are high-throughput methods widely used to determine the binding affinity of PROTACs. In a Fluorescence Polarization (FP) assay, a fluorescently labeled version of a binding partner is used. The binding of a larger molecule, such as a PROTAC, to the fluorescent probe causes a decrease in the tumbling rate of the probe, leading to an increase in the polarization of the emitted light.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful technique for studying ternary complex formation. nih.gov It involves labeling the target protein and the E3 ligase with a donor and an acceptor fluorophore, respectively. When the PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a measurable signal. This assay can be used in a competitive binding format to determine the IC50 values of unlabeled PROTACs or their constituent ligands. nih.govnih.gov For instance, the inhibitory activity of thalidomide (B1683933) itself on the CRBN complex can be quantified, providing a baseline for the activity of PROTACs that incorporate a thalidomide-based moiety. nih.gov These assays are highly sensitive and can be adapted for high-throughput screening to identify potent PROTAC candidates. nih.gov

Mechanistic Studies of Ubiquitin Ligase Activity

Proteolysis-targeting chimeras (PROTACs) that incorporate a thalidomide-based E3 ligase-recruiting element, such as this compound, function by hijacking the cell's natural protein disposal system. The thalidomide moiety specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. nih.govnih.gov Understanding the precise mechanics of this induced ubiquitination is crucial for optimizing PROTAC design. This involves detailed biochemical and enzymatic characterization.

In Vitro Ubiquitination Assays with Recombinant Proteins to Reconstitute Degradation

To isolate and study the core degradation machinery, researchers utilize in vitro ubiquitination assays. These cell-free systems allow for the precise reconstitution of the ubiquitination cascade by combining purified, recombinant proteins. This approach provides a controlled environment to confirm that a PROTAC can successfully induce the ubiquitination of a target protein.

The typical components of such an assay are:

E1 Ubiquitin-Activating Enzyme: Initiates the cascade by activating ubiquitin in an ATP-dependent manner.

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme. Specific E2 enzymes, such as UBE2D3 and UBE2G1, have been identified as relevant for the CRL4^CRBN^ pathway. nih.gov

E3 Ubiquitin Ligase Complex: The reconstituted CRL4^CRBN^ complex, which provides substrate specificity.

Protein of Interest (POI): The target protein intended for degradation.

Ubiquitin: The small regulatory protein that is transferred to the target.

PROTAC: The heterobifunctional molecule, containing the this compound moiety, which bridges the E3 ligase and the POI. nih.govnih.gov

In the assay, the formation of a stable ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. nih.gov The reaction products are then analyzed, typically by Western blot, using antibodies specific to the POI. A successful ubiquitination event is visualized as a ladder of higher molecular weight bands above the unmodified POI, with each "rung" representing the addition of one or more ubiquitin molecules. This confirms the PROTAC's ability to induce the key biochemical step preceding proteasomal degradation.

Table 1: Representative Data from an In Vitro Ubiquitination Assay This table illustrates hypothetical results from an assay designed to test a PROTAC containing this compound against a target Protein of Interest (POI).

Condition Components Present Observed Result (via Western Blot) Interpretation
1 (Negative Control)E1, E2, E3, POI, Ub, ATPSingle band at the molecular weight of POI.No ubiquitination occurs without the PROTAC.
2 (PROTAC Test)E1, E2, E3, POI, Ub, ATP, PROTACMultiple bands of higher molecular weight appear above the POI band.The PROTAC successfully induces poly-ubiquitination of the POI.
3 (No E3 Ligase)E1, E2, POI, Ub, ATP, PROTACSingle band at the molecular weight of POI.The E3 ligase (Cereblon) is essential for PROTAC-mediated ubiquitination.
4 (No ATP)E1, E2, E3, POI, Ub, PROTACSingle band at the molecular weight of POI.The ubiquitination cascade is an energy-dependent process.

Enzyme Kinetics of E3 Ligase Components in the Presence of Thalidomide-Based PROTACs

Key kinetic parameters include:

Kм (Michaelis Constant): Represents the concentration of the target protein at which the rate of ubiquitination is half of its maximum. In this context, it reflects the efficiency of ternary complex formation and substrate presentation to the E3 ligase's active site. A lower Kм value suggests a more efficient process.

kcat (Turnover Number): Represents the number of substrate molecules (POI) that one E3 ligase-PROTAC complex can ubiquitinate per unit of time. A higher kcat indicates a faster rate of ubiquitin transfer.

Studies have shown that the stability of the cellular ternary complex influences the potency and efficacy of degradation. h1.co The linker component of the PROTAC, in this case, the C3-PEG4-acid chain, plays a critical role in establishing productive protein-protein interactions within the ternary complex, which in turn affects the kinetic parameters. youtube.com By varying the concentration of the thalidomide-based PROTAC and the target protein, researchers can determine these kinetic constants, providing a quantitative measure of the PROTAC's performance and a basis for rational design and optimization.

Table 2: Hypothetical Enzyme Kinetic Data for a Thalidomide-Based PROTAC This table shows representative kinetic parameters for POI ubiquitination by the CRL4^CRBN^ E3 ligase complex at varying concentrations of a PROTAC.

PROTAC Concentration (nM) Kм for POI (μM) kcat (s⁻¹) Catalytic Efficiency (kcat/Kм) (M⁻¹s⁻¹)
0--No activity
15.20.059.6 x 10³
102.10.221.0 x 10⁵
1001.50.251.7 x 10⁵
10003.80.102.6 x 10⁴

The data illustrates a common phenomenon where catalytic efficiency is optimal at a specific PROTAC concentration, decreasing at higher concentrations due to the "hook effect," where unproductive binary complexes (PROTAC-POI or PROTAC-E3) dominate.

Single-Molecule and Live-Cell Imaging Techniques

While in vitro assays are essential for dissecting biochemical mechanisms, observing the effects of a PROTAC within the complex environment of a living cell is paramount. Advanced imaging techniques allow for the real-time visualization of a PROTAC's journey and its impact on target protein localization and abundance.

Fluorescence Microscopy for Cellular Localization and Dynamic Tracking of PROTACs and Targets

Fluorescence microscopy is a powerful tool for visualizing the spatial and temporal dynamics of PROTAC-mediated degradation. acs.orgnih.gov To enable tracking, either the PROTAC itself can be conjugated to a fluorophore, or the target protein/E3 ligase can be genetically tagged with a fluorescent protein (e.g., GFP, mCherry).

This technique can answer several key questions:

Cellular Localization: Where do the PROTAC, the target protein, and the E3 ligase reside within the cell? This is crucial as degradation can only occur if all three components can colocalize in the same cellular compartment. biorxiv.orgresearchgate.net

Ternary Complex Formation: By using different colored fluorophores on the target and the E3 ligase, colocalization (the merging of colors in the microscope image) can provide visual evidence of ternary complex formation induced by the PROTAC.

Dynamic Tracking: Live-cell imaging allows researchers to track the movement of fluorescently-tagged target proteins over time after the addition of a PROTAC. This can reveal the trafficking of the target protein to the proteasome for degradation.

Quantification of Degradation: The decrease in fluorescence intensity of a tagged target protein over time serves as a direct, quantitative measure of protein degradation. nih.gov

Novel "theranostic" PROTACs are being developed that have inherent fluorescence, allowing for direct visualization of their distribution and simultaneous monitoring of their therapeutic effect on protein levels. nih.gov

Table 3: Common Fluorescent Tools for PROTAC Imaging

Tool Description Application
Fluorescently-Labeled PROTAC A small molecule fluorophore (e.g., BODIPY, fluorescein) is chemically attached to the PROTAC linker.Direct visualization of PROTAC uptake, distribution, and colocalization with the target or E3 ligase.
GFP/RFP-Tagged POI The gene for the Protein of Interest (POI) is fused with the gene for a fluorescent protein (e.g., GFP, RFP).Tracking the localization of the POI and quantifying its degradation by measuring the loss of fluorescence.
HaloTag® System The POI is fused with a HaloTag protein, which can be irreversibly labeled with a variety of fluorescent ligands.Offers flexibility in choosing fluorophores and allows for pulse-chase experiments to track protein turnover. biorxiv.orgresearchgate.net
Immunofluorescence Cells are fixed, permeabilized, and treated with fluorescently-labeled antibodies that specifically bind to the POI or E3 ligase.Provides a high-resolution snapshot of protein localization at a specific time point.

Förster Resonance Energy Transfer (FRET) for Real-Time Interaction Monitoring within Live Cells

Förster Resonance Energy Transfer (FRET) is a sophisticated biophysical technique that allows for the detection of molecular interactions with high spatial resolution (typically within 1-10 nm), making it ideal for monitoring the formation of the POI-PROTAC-E3 ligase ternary complex in real-time within live cells. biocompare.com

The principle of FRET relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. For PROTAC studies, this is typically implemented by:

Tagging the POI with a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP).

Tagging the E3 ligase (e.g., Cereblon) with a compatible acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP).

In the absence of a PROTAC, the POI and E3 ligase are spatially separated in the cell, and no FRET occurs. When the donor is excited, it emits light at its characteristic wavelength. Upon the addition of a PROTAC containing the this compound moiety, the POI and Cereblon are brought into close proximity. Now, when the donor is excited, it transfers its energy non-radiatively to the acceptor, which then emits light at its own characteristic wavelength. The appearance of the acceptor's emission signal (or a corresponding decrease in the donor's fluorescence lifetime) is a direct and quantitative indicator of ternary complex formation. nih.gov

Related technologies like Bioluminescence Resonance Energy Transfer (BRET), particularly the NanoBRET™ assay, function on a similar principle but use a luciferase enzyme as the energy donor instead of a fluorophore, often providing a better signal-to-background ratio for cellular assays. youtube.combiocompare.com These methods are invaluable for measuring the kinetics and stability of ternary complexes in a native cellular environment, which are critical determinants of PROTAC efficacy. nih.gov

Table 4: Representative FRET Data for Ternary Complex Formation This table shows hypothetical FRET efficiency measurements in live cells expressing a CFP-tagged POI and a YFP-tagged Cereblon, following treatment with a PROTAC.

Time after PROTAC Addition (minutes) Treatment FRET Efficiency (%) Interpretation
0PROTAC2.5 ± 0.5Baseline FRET signal; POI and E3 ligase are not in close proximity.
5PROTAC15.8 ± 1.2Rapid increase in FRET indicates PROTAC-induced ternary complex formation.
15PROTAC28.3 ± 2.1FRET signal peaks, suggesting maximum ternary complex formation.
60PROTAC18.1 ± 1.9FRET signal begins to decrease as the ubiquitinated POI is degraded, disrupting the complex.
15PROTAC + Excess Free Thalidomide4.1 ± 0.6Competition with a free E3 ligase ligand prevents ternary complex formation, confirming the specific binding mechanism.

Q & A

Q. What are the key considerations for synthesizing and purifying Thalidomide-5'-C3-PEG4-acid?

Synthesis involves conjugating thalidomide to a PEG4 linker with a terminal carboxylic acid group. Critical steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to couple the thalidomide core to the PEG linker while minimizing hydrolysis .
  • Purification : Reverse-phase HPLC or size-exclusion chromatography is essential to separate unreacted starting materials and PEG-related byproducts (e.g., diastereomers or PEG chains of varying lengths) .
  • Characterization : Confirm structural integrity via 1H^1H/13C^{13}C-NMR for PEG linker integration and LC-MS for molecular weight verification .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on cleavage of the amide bond or PEG linker .
  • Oxidative stability : Test reactivity with glutathione (GSH) or cysteine to evaluate susceptibility to thiol-mediated disulfide exchange, a common instability in thalidomide derivatives .
  • Storage recommendations : Store lyophilized powder at -20°C in inert, anhydrous conditions to prevent PEG oxidation or hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 220–280 nm) to quantify purity and degradation products .
  • Spectroscopy : 1H^1H-NMR resolves PEG linker integration (δ = 3.5–3.7 ppm for PEG protons), while FT-IR confirms carboxylic acid presence (C=O stretch at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution LC-MS identifies molecular ion peaks and validates PEG chain length homogeneity .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Dosing strategy : Start with low doses (e.g., 50–100 mg/kg in rodents) to assess tolerability, adjusting based on solubility limitations (PEG4 enhances aqueous solubility but may reduce blood-brain barrier penetration) .
  • Bioavailability assays : Compare plasma concentrations of the intact compound vs. free thalidomide using LC-MS/MS, accounting for esterase-mediated hydrolysis of the PEG linker .
  • Metabolite profiling : Screen for hydroxylated metabolites (e.g., 5-hydroxythalidomide) via liver microsomal assays, as CYP3A4/5 enzymes may modify the parent structure .

Q. How can conflicting data on the bioactivity of Thalidomide-PEG derivatives be resolved?

  • Source analysis : Verify whether discrepancies arise from batch-to-batch variability (e.g., PEG polydispersity) or assay conditions (e.g., serum protein interference in cell-based assays) .
  • Dose-response reevaluation : Perform orthogonal assays (e.g., SPR for target binding vs. cellular degradation assays for PROTAC efficacy) to confirm structure-activity relationships .
  • Control experiments : Include unconjugated thalidomide and PEG-only controls to isolate the contribution of the linker to bioactivity .

Q. What methodologies optimize the PEG linker length for targeted protein degradation applications?

  • Comparative studies : Synthesize derivatives with C2–C8 PEG spacers and compare proteasome recruitment efficiency using ubiquitination assays .
  • Molecular dynamics (MD) simulations : Model the distance between the thalidomide-CRBN binding site and the target protein to identify ideal PEG lengths for ternary complex formation .
  • In-cell testing : Use fluorescence polarization assays to measure ternary complex stability with varying linker lengths .

Q. How can researchers quantify low-abundance metabolites or degradation products of this compound?

  • Sensitivity-enhanced LC-MS : Employ microflow LC systems with tandem mass spectrometry (e.g., Q-TOF) to detect sub-nanomolar concentrations .
  • Isotope dilution : Spike samples with 13C^{13}C-labeled internal standards (e.g., 13C^{13}C-thalidomide) for precise quantification .

Q. What validation criteria are essential for biological assays involving this compound?

  • Reproducibility : Perform triplicate experiments across multiple cell lines (e.g., MM.1S myeloma cells) to confirm cytotoxicity or anti-angiogenic effects .
  • Statistical rigor : Apply Kaplan-Meier survival analysis for in vivo efficacy studies, ensuring adequate sample sizes to account for inter-animal variability .
  • Negative controls : Include CRBN-knockout cell lines to verify mechanism-specific activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.